3-(2-methoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- 1,7-Dimethyl groups: Common in many derivatives, stabilizing the core structure and influencing receptor binding .
- 3-(2-Methoxyethyl) substituent: A unique feature differentiating it from analogues; the methoxy group may enhance solubility or metabolic stability compared to halogens or bulkier groups .
- 8-Phenethyl group: Modulates lipophilicity and receptor interactions, balancing brain penetration and target affinity .
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14-13-25-16-17(22(2)20(27)24(18(16)26)11-12-28-3)21-19(25)23(14)10-9-15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHGPYYXEDKZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(2-methoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopyridine class. This compound is notable for its structural features that suggest potential biological activities, particularly in areas such as neuropharmacology and oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(2-methoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is C20H23N5O3. Its structure includes a purine core with methoxy and phenethyl substituents that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.436 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate the activity of enzymes and receptors involved in critical signaling pathways.
- Serotonin Receptor Modulation : Research indicates that related compounds exhibit affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition : The compound may act as a phosphodiesterase inhibitor (PDE4B and PDE10A), which can influence intracellular signaling pathways related to depression and anxiety .
Antidepressant Effects
In vivo studies have shown that derivatives of imidazo[2,1-f]purines can exhibit significant antidepressant-like effects. For instance, a related compound demonstrated superior efficacy compared to traditional anxiolytics like diazepam in forced swim tests (FST) in mice . These findings suggest potential therapeutic applications in treating mood disorders.
Anticancer Activity
The imidazo[2,1-f]purine scaffold has been associated with anticancer properties due to its ability to inhibit cell proliferation pathways. The presence of the methoxyethyl group may enhance its selectivity towards cancer cell lines by altering pharmacokinetic properties .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 3-(2-methoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, it is useful to compare it with other similar compounds.
| Compound Name | Biological Activity |
|---|---|
| 8-(4-Ethoxyphenyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Antitumor activity |
| 1,3-Dimethyl-7,8-diphenyl-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione | Histone deacetylase inhibition |
| 8-(3-Methoxyphenyl)-1H-purine-2,6(3H,7H)-dione | Neuroprotective effects |
Case Studies
Several studies have explored the pharmacological potential of imidazopyridines:
- Study on Antidepressant Activity : A study highlighted the antidepressant-like effects of a structurally similar compound in animal models. The results indicated significant reductions in depressive behaviors compared to controls .
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that imidazopyridines could inhibit proliferation and induce apoptosis in specific cancer types .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
Table 1: Substituent Variations and Key Properties
Key Observations :
- Position 3 Substituents: The target compound’s 2-methoxyethyl group distinguishes it from most analogues, which lack a substituent here. This group may reduce off-target effects (e.g., α1-adrenolytic activity seen in AZ-853 ) while improving solubility.
- Position 8 Modifications: Phenethyl: Enhances lipophilicity, aiding blood-brain barrier penetration compared to shorter chains (e.g., hydroxyethyl in ). Piperazinylalkyl: Increases serotonin receptor affinity (e.g., AZ-853/AZ-861) but introduces cardiovascular side effects . Aryl groups (e.g., aminophenyl in CB11): Shift therapeutic focus to non-CNS targets like cancer .
Receptor Affinity and Functional Activity
- 5-HT1A Receptor: Piperazinylalkyl derivatives (AZ-853/AZ-861) show nanomolar affinity due to fluorinated aryl groups, which enhance electronic interactions. The target compound’s phenethyl group may prioritize hydrophobic binding over direct aryl interactions .
- Selectivity vs. PDE4B/PDE10A : Most imidazo[2,1-f]purine-diones exhibit weak PDE inhibition, suggesting serotonin receptor specificity .
Méthodes De Préparation
Core Structure Assembly via Imidazo[2,1-f]Purine Cyclization
The imidazo[2,1-f]purine core is typically constructed through cyclization reactions involving purine precursors. A validated approach involves the condensation of 6-aminouracil derivatives with aldehydes or ketones under acidic conditions. For example, Priego et al. demonstrated that treating 1-benzyl-6-amino-uracil with N-bromosuccinimide (NBS) followed by cyclization with 4-methoxypyridine yields pyrido[2,1-f]purine-2,4-dione derivatives. Adapting this method, the target compound’s purine core can be assembled using:
- Step 1 : Dibromination of 6-amino-1-benzyluracil at C5 using NBS in dimethylformamide (DMF) at 60°C for 4 hours.
- Step 2 : Cyclization with 2-methoxyethylamine in the presence of formic acid at reflux (110°C) for 10 hours to form the imidazo[2,1-f]purine scaffold.
Key Optimization :
- Microwave-assisted cyclization reduces reaction time from 10 hours to 45 minutes while improving yield (78% → 92%).
- Substituent positioning is controlled by stoichiometric adjustments; excess 2-methoxyethylamine ensures selective N3-functionalization.
N3-Functionalization with 2-Methoxyethyl Group
The 2-methoxyethyl moiety at N3 is installed via alkylation using 2-methoxyethyl bromide under basic conditions:
- Step 5 : Deprotonation of the N3 position with potassium tert-butoxide (t-BuOK) in dry THF at −78°C.
- Step 6 : Addition of 2-methoxyethyl bromide and warming to 25°C for 12 hours.
Reaction Conditions :
- Solvent polarity critically influences yield: THF (82%) > DMF (75%) > acetonitrile (68%).
- Excess alkylating agent (1.5 eq.) ensures complete substitution without byproducts.
Methylation at N1 and C7 Positions
Methylation is achieved sequentially using dimethyl sulfate (DMS) under controlled pH:
- Step 7 : N1-methylation with DMS in aqueous NaOH (pH 10–12) at 50°C for 3 hours.
- Step 8 : C7-methylation via Friedel-Crafts alkylation using methyl iodide and AlCl3 in dichloroethane.
Challenges and Solutions :
- Over-methylation at C9 is mitigated by steric hindrance from the 8-phenethyl group.
- HPLC monitoring confirms >99% regioselectivity when using AlCl3 as a Lewis acid.
Final Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Structural validation employs:
- 1H NMR : Distinct singlet at δ 3.38 ppm (N1-CH3), triplet at δ 4.22 ppm (OCH2CH2O).
- HRMS : m/z 466.2154 [M+H]+ (calculated: 466.2158).
Purity Metrics :
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) necessitates modifications for cost and safety:
- Cyclization : Continuous flow reactors replace batch processes, reducing reaction time by 60%.
- Catalyst Recycling : CuI from Ullmann coupling is recovered via ion-exchange resins (92% efficiency).
Economic Analysis :
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Cost per gram ($) | 12.50 | 4.80 |
| Waste (kg/kg prod) | 8.2 | 2.1 |
| Energy (kWh/kg) | 150 | 45 |
Mechanistic Insights and Byproduct Formation
Side reactions predominantly arise during cyclization and methylation:
- Byproduct A : Over-cyclization at C9 (6% yield) due to excess formic acid. Mitigated by stepwise acid addition.
- Byproduct B : N7-methylation (4% yield) controlled via low-temperature AlCl3 activation.
DFT Calculations :
- Transition state energy for N3-alkylation is 18.3 kcal/mol, favoring 2-methoxyethyl over bulkier substituents.
Green Chemistry Alternatives
Recent advances emphasize solvent-free and catalytic methods:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization involves multi-step reactions, starting with the formation of the imidazo[2,1-f]purine core via cyclization under acidic/basic conditions. Critical factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
- Temperature : Controlled heating (70–100°C) minimizes side reactions.
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for confirming its structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyethyl and phenethyl groups).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion).
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize in vitro assays targeting enzymes/receptors associated with the imidazo[2,1-f]purine scaffold:
- Kinase inhibition : Test against CDK2 or Aurora kinases at 1–10 µM concentrations.
- Receptor binding : Radioligand assays for adenosine/serotonin receptors.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing methoxyethyl with hydroxypropyl).
- Assay conditions : Control variables like buffer pH, ATP concentration (for kinase assays).
- Meta-analysis : Cross-reference PubChem bioassay data and computational predictions .
Q. What computational strategies predict its mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 PDB: 1AQ1).
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Glu81/Lys89) .
Q. How to conduct structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with altered methoxyethyl chain lengths or phenethyl substituents.
- Bioisosteric replacement : Replace the imidazo ring with pyrazolo[3,4-d]pyrimidine.
- Activity cliffs : Quantify potency changes using IC50 shifts (e.g., >10-fold differences highlight critical groups) .
Q. What methodologies assess its stability under physiological conditions?
- Forced degradation : Expose to light, heat (40–60°C), and hydrolytic conditions (pH 1–13).
- HPLC stability assays : Monitor degradation products (e.g., cleavage of methoxyethyl group).
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound .
Q. How to evaluate selectivity against off-target enzymes?
- Panel screening : Test against 50+ kinases/proteases (e.g., Eurofins KinaseProfiler®).
- CETSA : Cellular thermal shift assays confirm target engagement in live cells.
- CRISPR-Cas9 knockouts : Validate specificity using isogenic cell lines lacking the target enzyme .
Q. What in vivo models are suitable for pharmacokinetic studies?
- Rodent models : Administer IV/PO doses (5–20 mg/kg) and measure plasma levels via LC-MS/MS.
- Tissue distribution : Quantify compound accumulation in brain/liver using radiolabeled analogs.
- Metabolite profiling : Identify Phase I/II metabolites with UPLC-QTOF .
Q. How to investigate synergistic effects with existing therapeutics?
- Combination index (CI) : Use Chou-Talalay method to assess synergy (e.g., CI <1.0).
- Transcriptomics : RNA-seq identifies pathways co-regulated with standard drugs (e.g., paclitaxel).
- Xenograft models : Test efficacy in PDX models with dual-therapy regimens .
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